![molecular formula C16H21FN2 B5791510 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5791510.png)
2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
Overview
Description
2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane, also known as FDT, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It belongs to the class of tricyclic antidepressants, which are commonly used to treat depression and anxiety disorders. FDT has been shown to have unique properties that make it a promising candidate for the development of new antidepressant drugs.
Mechanism of Action
The exact mechanism of action of 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is not fully understood, but it is believed to act as a serotonin-norepinephrine reuptake inhibitor (SNRI). This means that it increases the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and anxiety. 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane may also have other mechanisms of action that are not yet fully understood.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and anxiety. 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane may also have other effects on neurotransmitter systems and cellular processes that are not yet fully understood.
Advantages and Limitations for Lab Experiments
2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several advantages for use in lab experiments. It has been shown to have consistent effects in animal models, which makes it a reliable tool for studying the neurobiological mechanisms of depression and anxiety. 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is also relatively easy to administer and has a low toxicity profile. However, 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has some limitations for use in lab experiments. It is a complex molecule that requires specialized equipment and expertise to synthesize. 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is also relatively expensive compared to other research chemicals.
Future Directions
There are several future directions for research on 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane. One area of research is the development of new drugs that are based on the structure of 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane. These drugs may have improved efficacy and fewer side effects compared to current antidepressant drugs. Another area of research is the investigation of the neurobiological mechanisms of 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane. This may lead to a better understanding of the underlying causes of depression and anxiety. Finally, 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane may have potential applications in the treatment of other neurological disorders, such as neurodegenerative diseases and chronic pain.
Synthesis Methods
2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 2,5-dimethylpiperazine in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions that lead to the formation of 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane. The synthesis of 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, which makes it a promising candidate for the development of new drugs to treat depression and anxiety disorders. 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2/c1-15-7-16(2)10-18(8-15)14(19(9-15)11-16)12-3-5-13(17)6-4-12/h3-6,14H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAYJUOYUXAKGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC=C(C=C4)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326932 | |
Record name | 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809455 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
585552-42-7 | |
Record name | 2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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